molecular formula C9H7F6NO5 B14404419 (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline CAS No. 83577-93-9

(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline

Cat. No.: B14404419
CAS No.: 83577-93-9
M. Wt: 323.15 g/mol
InChI Key: QAASQCXWPPNADD-DMTCNVIQSA-N
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Description

(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline: is a synthetic compound characterized by the presence of trifluoroacetyl groups and a proline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound has potential applications in drug development. Its unique chemical properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline involves its interaction with specific molecular targets. The trifluoroacetyl groups may interact with enzymes or receptors, leading to changes in their activity. The proline backbone may also play a role in the compound’s overall effect by influencing its binding affinity and specificity.

Properties

CAS No.

83577-93-9

Molecular Formula

C9H7F6NO5

Molecular Weight

323.15 g/mol

IUPAC Name

(2S,4R)-1-(2,2,2-trifluoroacetyl)-4-(2,2,2-trifluoroacetyl)oxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H7F6NO5/c10-8(11,12)6(19)16-2-3(1-4(16)5(17)18)21-7(20)9(13,14)15/h3-4H,1-2H2,(H,17,18)/t3-,4+/m1/s1

InChI Key

QAASQCXWPPNADD-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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